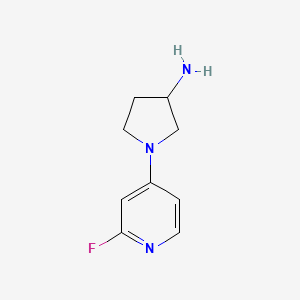

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine

Description

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine is a fluorinated pyrrolidine derivative featuring a pyridine ring substituted with fluorine at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their ability to modulate biological targets, including kinases, neurotransmitter receptors, and enzymes.

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-9-5-8(1-3-12-9)13-4-2-7(11)6-13/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGHEMPPUIVTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Ring Formation

The pyrrolidine ring is typically constructed via intramolecular cyclization of amino-alcohol or amino-halide precursors under basic or acidic conditions. This step ensures the formation of the 3-amine-substituted pyrrolidine intermediate required for subsequent functionalization.

Nucleophilic Substitution with 2-Fluoropyridine

The key step involves nucleophilic substitution at the 4-position of 2-fluoropyridine. The amine group on the pyrrolidine acts as a nucleophile, displacing a suitable leaving group (often a halogen or activated group) on the pyridine ring.

- Typical Conditions : The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or methanol.

- Bases Used : Mild bases like potassium carbonate or sodium hydride facilitate deprotonation of the amine to enhance nucleophilicity.

- Temperature : Elevated temperatures (60–110 °C) are often employed to drive the substitution reaction to completion.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize palladium-catalyzed amination (Buchwald-Hartwig coupling) to attach the pyrrolidine amine to a halogenated fluoropyridine derivative.

- Catalysts : Pd2(dba)3 with ligands such as XantPhos.

- Bases : tert-Butoxide (t-BuONa) is commonly used.

- Solvents : Toluene or tert-amyl alcohol.

- Temperature and Time : Typically 90–110 °C for 12 hours under nitrogen atmosphere.

This method offers high selectivity and yields, especially for complex substituted derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization of amino-halide precursors | Methanol or DMF | 60–80 °C | 6–12 hours | 80–95 | Acid/base catalysis often applied |

| Nucleophilic substitution | 2-Fluoropyridine + pyrrolidin-3-amine + base | DMF or MeOH | 70–110 °C | 12 hours | 75–90 | Potassium carbonate or NaH as base |

| Pd-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa, aryl halide | Toluene or tert-amyl alcohol | 90–110 °C | 12 hours | 85–95 | Requires inert atmosphere (N2) |

Research Findings and Analysis

- The nucleophilic substitution method is straightforward and effective for lab-scale synthesis but may require optimization to minimize side reactions such as over-alkylation or decomposition.

- Pd-catalyzed cross-coupling offers superior control over regioselectivity and functional group tolerance, making it suitable for industrial-scale synthesis.

- Oxidation and reduction reactions on the pyrrolidine or fluoropyridine moieties can further modify the compound for medicinal chemistry applications.

- Continuous flow synthesis techniques have been explored to enhance yield and purity by precise control over reaction parameters, including temperature and reactant concentration.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | Direct displacement on fluoropyridine | Simple, cost-effective | Requires high temperature, possible side reactions |

| Pd-Catalyzed Cross-Coupling | Palladium catalyst, ligand, base | High selectivity, good yields | Requires expensive catalysts, inert atmosphere |

| Cyclization + Substitution | Stepwise ring formation then substitution | Modular, versatile | Multi-step, longer synthesis time |

| Continuous Flow Synthesis | Automated control of reaction parameters | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity . These interactions can modulate biological pathways, leading to therapeutic effects in various disease models .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Pyridine/Pyrimidine Rings

Fluorine Position and Electronic Effects

- 1-(5-Fluoropyridin-3-yl)pyrrolidin-3-amine analogs (e.g., 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine, ): Fluorine at the 5-position on pyridine reduces steric hindrance compared to the 2-fluoro substitution in the target compound. This positional difference may alter binding affinity to targets like kinases or serotonin receptors .

Heterocycle Replacement

- Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (): Replacement of pyridine with pyrazolopyrimidine increases planar surface area, improving π-π stacking interactions but reducing conformational flexibility. For example, 2-(1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one () showed moderate yields (25%) and distinct target profiles in kinase inhibition studies .

Modifications to the Pyrrolidine Core

Pyrrolidine Substitution Patterns

- [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine (): Replacing the fluoropyridine with a fluorophenyl group increases lipophilicity (logP = 2.1 vs.

- 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine (): Introduction of a thiophene-oxadiazole group adds hydrogen-bond acceptors, which may improve binding to ATP pockets in kinases. However, this modification increases molecular weight (250.32 g/mol vs.

Chirality and Stereochemical Impact

Pharmacological and ADME Profiles

Lipophilicity and BBB Penetration

- Target Compound : The 2-fluoropyridinyl group balances moderate logP (~1.5), favoring both solubility and membrane permeability.

- Piperidine Analogs (e.g., 1-(4-chloropyrimidin-2-yl)piperidin-3-amine, ): Replacement of pyrrolidine with piperidine increases basicity (pKa ~9.5 vs.

Antimicrobial Activity

- 1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives (): Broad-spectrum activity against Bacillus spp. Lipinski’s rule violations (e.g., molecular weight >500) in some analogs highlight the target compound’s advantage in drug-likeness .

Biological Activity

The compound 1-(2-Fluoropyridin-4-yl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a fluoropyridine moiety, which endows it with unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structural configuration includes a pyrrolidine ring attached to a fluorinated pyridine, which enhances its chemical reactivity and biological properties. The fluorine atom in the pyridine ring plays a crucial role in facilitating interactions with various biological macromolecules through hydrogen bonding and π-π stacking interactions.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various cellular pathways, potentially leading to therapeutic effects in several areas:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit effectiveness against bacterial infections.

- Neurological Disorders : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders by interacting with neurotransmitter receptors.

- Antiparasitic Activity : Research on related pyridine derivatives has shown significant antiparasitic effects, particularly against Plasmodium falciparum, indicating potential for malaria treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridin-3-amine | Simple fluoropyridine structure | Moderate enzyme inhibition |

| 3-Fluoropyridin-4-amine | Enhanced binding due to geometric arrangement | Improved receptor binding |

| 1-(6-Trifluoromethyl)pyridin-2-yl | Strong electron-withdrawing properties | Notable reactivity in organic synthesis |

This comparative analysis illustrates that the unique combination of pyrrolidine and fluoropyridine groups in this compound provides enhanced stability and specificity in binding compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study investigating pyrrolo[3,4-c]pyridine derivatives reported promising results against various bacterial strains, suggesting that similar structural motifs could enhance antimicrobial activity in this compound .

- Neuroprotective Effects : Research focusing on compounds targeting neurotransmitter systems indicates that modifications in the pyridine structure can lead to increased efficacy in neuroprotection, making this compound a candidate for further exploration in treating neurodegenerative diseases .

- Antiparasitic Potential : Studies on related compounds have shown significant activity against Plasmodium falciparum, reinforcing the hypothesis that this compound may serve as an effective treatment for malaria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.